molecular formula C7H16ClN B8539842 3,5-Dimethylpiperidine hydrochloride

3,5-Dimethylpiperidine hydrochloride

Cat. No. B8539842
M. Wt: 149.66 g/mol
InChI Key: DLQUQDQYYCABAJ-UHFFFAOYSA-N
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Patent
US04377521

Procedure details

3,5-Lutidine (6475.0 g.) is hydrogenated under 1000 psi hydrogen pressure in ethanol using 1665 g. of 5% rhodium on carbon catalyst (50% H2O) at room temperature. The catalyst is filtered off and anhydrous hydrogen chloride bubbled into the filtrate at a temperature below 40° C. until the solution is strongly acidic. The solution is then concentrated in vacuo to a thick slurry which is diluted with 40 liters of hexane. The crystalline material is filtered off and dried in the atmosphere to give 8.9 kg. of crude product. The crude 3,5-dimethylpiperidine hydrochloride is dissolved in 14 liters of water and the pH of this solution adjusted to 7.0 with dilute sodium hydroxide solution. The mixture is washed with 7 l. and then with 3 l. of chloroform to remove unreduced 3,5-lutidine. The aqueous solution is then adjusted to pH 12-13 by the addition of 40% sodium hydroxide solution and extracted with 6 l. and then with 3 l. of chloroform. The combined chloroform extract is dried over anhydrous magnesium sulfate and chilled to 5° C. in an ice bath. Anhydrous hydrogen chloride is then injected until the solution is strongly acidic. The chloroform solution is concentrated in vacuo as benzene is continuously added. When most of the chloroform has been replaced, the product is filtered from about 36 l. of benzene. The filter cake is washed with cold benzene and hexane, and air dried, to obtain 4.8 kg. of product, m.p. 222°-224° C.
Quantity
6475 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
14 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1665 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[H][H].[ClH:11].CC1CC(C)CNC1.[OH-].[Na+]>C(O)C.[Rh].O>[ClH:11].[CH3:8][C@H:3]1[CH2:4][C@@H:5]([CH3:7])[CH2:6][NH:1][CH2:2]1 |f:2.3,4.5,9.10|

Inputs

Step One
Name
Quantity
6475 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1CNCC(C1)C
Name
Quantity
14 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1665 g
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
anhydrous hydrogen chloride bubbled into the filtrate at a temperature below 40° C. until the solution
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated in vacuo to a thick slurry which
ADDITION
Type
ADDITION
Details
is diluted with 40 liters of hexane
FILTRATION
Type
FILTRATION
Details
The crystalline material is filtered off
CUSTOM
Type
CUSTOM
Details
dried in the atmosphere
CUSTOM
Type
CUSTOM
Details
to give 8.9 kg
WASH
Type
WASH
Details
The mixture is washed with 7 l
CUSTOM
Type
CUSTOM
Details
of chloroform to remove unreduced 3,5-lutidine
ADDITION
Type
ADDITION
Details
The aqueous solution is then adjusted to pH 12-13 by the addition of 40% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 6 l
EXTRACTION
Type
EXTRACTION
Details
The combined chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The chloroform solution is concentrated in vacuo as benzene
ADDITION
Type
ADDITION
Details
is continuously added
FILTRATION
Type
FILTRATION
Details
the product is filtered from about 36 l
WASH
Type
WASH
Details
The filter cake is washed with cold benzene and hexane, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 4.8 kg

Outcomes

Product
Name
Type
Smiles
Cl.C[C@@H]1CNC[C@@H](C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04377521

Procedure details

3,5-Lutidine (6475.0 g.) is hydrogenated under 1000 psi hydrogen pressure in ethanol using 1665 g. of 5% rhodium on carbon catalyst (50% H2O) at room temperature. The catalyst is filtered off and anhydrous hydrogen chloride bubbled into the filtrate at a temperature below 40° C. until the solution is strongly acidic. The solution is then concentrated in vacuo to a thick slurry which is diluted with 40 liters of hexane. The crystalline material is filtered off and dried in the atmosphere to give 8.9 kg. of crude product. The crude 3,5-dimethylpiperidine hydrochloride is dissolved in 14 liters of water and the pH of this solution adjusted to 7.0 with dilute sodium hydroxide solution. The mixture is washed with 7 l. and then with 3 l. of chloroform to remove unreduced 3,5-lutidine. The aqueous solution is then adjusted to pH 12-13 by the addition of 40% sodium hydroxide solution and extracted with 6 l. and then with 3 l. of chloroform. The combined chloroform extract is dried over anhydrous magnesium sulfate and chilled to 5° C. in an ice bath. Anhydrous hydrogen chloride is then injected until the solution is strongly acidic. The chloroform solution is concentrated in vacuo as benzene is continuously added. When most of the chloroform has been replaced, the product is filtered from about 36 l. of benzene. The filter cake is washed with cold benzene and hexane, and air dried, to obtain 4.8 kg. of product, m.p. 222°-224° C.
Quantity
6475 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
14 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1665 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[H][H].[ClH:11].CC1CC(C)CNC1.[OH-].[Na+]>C(O)C.[Rh].O>[ClH:11].[CH3:8][C@H:3]1[CH2:4][C@@H:5]([CH3:7])[CH2:6][NH:1][CH2:2]1 |f:2.3,4.5,9.10|

Inputs

Step One
Name
Quantity
6475 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1CNCC(C1)C
Name
Quantity
14 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1665 g
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
anhydrous hydrogen chloride bubbled into the filtrate at a temperature below 40° C. until the solution
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated in vacuo to a thick slurry which
ADDITION
Type
ADDITION
Details
is diluted with 40 liters of hexane
FILTRATION
Type
FILTRATION
Details
The crystalline material is filtered off
CUSTOM
Type
CUSTOM
Details
dried in the atmosphere
CUSTOM
Type
CUSTOM
Details
to give 8.9 kg
WASH
Type
WASH
Details
The mixture is washed with 7 l
CUSTOM
Type
CUSTOM
Details
of chloroform to remove unreduced 3,5-lutidine
ADDITION
Type
ADDITION
Details
The aqueous solution is then adjusted to pH 12-13 by the addition of 40% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 6 l
EXTRACTION
Type
EXTRACTION
Details
The combined chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The chloroform solution is concentrated in vacuo as benzene
ADDITION
Type
ADDITION
Details
is continuously added
FILTRATION
Type
FILTRATION
Details
the product is filtered from about 36 l
WASH
Type
WASH
Details
The filter cake is washed with cold benzene and hexane, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 4.8 kg

Outcomes

Product
Name
Type
Smiles
Cl.C[C@@H]1CNC[C@@H](C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04377521

Procedure details

3,5-Lutidine (6475.0 g.) is hydrogenated under 1000 psi hydrogen pressure in ethanol using 1665 g. of 5% rhodium on carbon catalyst (50% H2O) at room temperature. The catalyst is filtered off and anhydrous hydrogen chloride bubbled into the filtrate at a temperature below 40° C. until the solution is strongly acidic. The solution is then concentrated in vacuo to a thick slurry which is diluted with 40 liters of hexane. The crystalline material is filtered off and dried in the atmosphere to give 8.9 kg. of crude product. The crude 3,5-dimethylpiperidine hydrochloride is dissolved in 14 liters of water and the pH of this solution adjusted to 7.0 with dilute sodium hydroxide solution. The mixture is washed with 7 l. and then with 3 l. of chloroform to remove unreduced 3,5-lutidine. The aqueous solution is then adjusted to pH 12-13 by the addition of 40% sodium hydroxide solution and extracted with 6 l. and then with 3 l. of chloroform. The combined chloroform extract is dried over anhydrous magnesium sulfate and chilled to 5° C. in an ice bath. Anhydrous hydrogen chloride is then injected until the solution is strongly acidic. The chloroform solution is concentrated in vacuo as benzene is continuously added. When most of the chloroform has been replaced, the product is filtered from about 36 l. of benzene. The filter cake is washed with cold benzene and hexane, and air dried, to obtain 4.8 kg. of product, m.p. 222°-224° C.
Quantity
6475 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
14 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1665 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[H][H].[ClH:11].CC1CC(C)CNC1.[OH-].[Na+]>C(O)C.[Rh].O>[ClH:11].[CH3:8][C@H:3]1[CH2:4][C@@H:5]([CH3:7])[CH2:6][NH:1][CH2:2]1 |f:2.3,4.5,9.10|

Inputs

Step One
Name
Quantity
6475 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1CNCC(C1)C
Name
Quantity
14 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1665 g
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
anhydrous hydrogen chloride bubbled into the filtrate at a temperature below 40° C. until the solution
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated in vacuo to a thick slurry which
ADDITION
Type
ADDITION
Details
is diluted with 40 liters of hexane
FILTRATION
Type
FILTRATION
Details
The crystalline material is filtered off
CUSTOM
Type
CUSTOM
Details
dried in the atmosphere
CUSTOM
Type
CUSTOM
Details
to give 8.9 kg
WASH
Type
WASH
Details
The mixture is washed with 7 l
CUSTOM
Type
CUSTOM
Details
of chloroform to remove unreduced 3,5-lutidine
ADDITION
Type
ADDITION
Details
The aqueous solution is then adjusted to pH 12-13 by the addition of 40% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with 6 l
EXTRACTION
Type
EXTRACTION
Details
The combined chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The chloroform solution is concentrated in vacuo as benzene
ADDITION
Type
ADDITION
Details
is continuously added
FILTRATION
Type
FILTRATION
Details
the product is filtered from about 36 l
WASH
Type
WASH
Details
The filter cake is washed with cold benzene and hexane, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 4.8 kg

Outcomes

Product
Name
Type
Smiles
Cl.C[C@@H]1CNC[C@@H](C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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